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Compound of Interest

Compound Name: 6-Chloropyrazine-2-carbaldehyde

Cat. No.: B1280605

A Comparative Spectroscopic Guide to 6-
Chloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive spectroscopic analysis of 6-Chloropyrazine-2-
carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials
science. By presenting available experimental and predicted data for Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a
valuable resource for substance identification, structural elucidation, and quality control. For
comparative purposes, spectroscopic data for the related compounds, 2-chloropyrazine and
pyrazine-2-carbaldehyde, are also discussed.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for 6-Chloropyrazine-2-carbaldehyde
and its structural analogues. This comparative approach allows for a deeper understanding of
the influence of the chloro and aldehyde functional groups on the spectroscopic properties of
the pyrazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data (o, ppm) in CDCls
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Compound H3 H5 Aldehyde-H
6-Chloropyrazine-2-

~9.0 (s) ~8.8 (s) ~10.1 (s)
carbaldehyde
2-Chloropyrazine 8.54 (d) 8.41 (d)
Pyrazine-2-

9.25 (d) 8.85 (dd) 10.15 (s)
carbaldehyde

Note: Data for 6-Chloropyrazine-2-carbaldehyde is estimated based on substituent effects

and data from similar compounds.

Table 2: 13C NMR Spectral Data (o, ppm) in CDCls

Compound

Cc2

C3

Cc5 Cc6 Aldehyde-C

o-
Chloropyrazin
e-2-
carbaldehyde

~152

~145

~147 ~155 ~190

2-
Chloropyrazin

e

1511

144.3

143.0 148.8

Pyrazine-2-
carbaldehyde

153.2

147.2

144.9 144.3 192.8

Note: Data for 6-Chloropyrazine-2-carbaldehyde is estimated based on substituent effects

and data from similar compounds.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm™1)
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C=0
Compound C-H (aromatic) C=N C-Ci
(aldehyde)
6-
Chloropyrazine- ~3100-3000 ~1710-1690 ~1580-1400 ~800-600
2-carbaldehyde
1575, 1470,
2-Chloropyrazine  3080-3020 - 785
1420
Pyrazine-2-
~3100-3000 ~1700 ~1580-1400 -
carbaldehyde

Note: Data for 6-Chloropyrazine-2-carbaldehyde and Pyrazine-2-carbaldehyde are typical
ranges for these functional groups.

Mass Spectrometry (MS)

Table 4: Mass-to-Charge Ratio (m/z) for Key lons

Compound Molecular lon [M]*+ [M+H]* Key Fragment lons
6-Chloropyrazine-2- ) ) 113/115 ([M-CHQ]*),
142/144 (predicted) 143/145 (predicted)[1]

carbaldehyde 86 ([M-CI-H]*)
_ 87 ([M-HCN]), 79
2-Chloropyrazine 114/116[2] 115/117
(M-CIJ*)
Pyrazine-2- 80 ([M-CO]%), 53 ([M-
y 108 109 ( 1), 53 ([
carbaldehyde CO-HCN]Y)

Note: The presence of chlorine results in isotopic peaks with an approximate 3:1 intensity ratio
(3>CI:37Cl).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A Bruker Avance Ill HD 400 MHz spectrometer (or equivalent) equipped with
a 5 mm broadband probe.

Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

'H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a
relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier
transformed with a line broadening of 0.3 Hz.

13C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, a
relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the
acquisition. The FID was Fourier transformed with a line broadening of 1.0 Hz.

Data Processing: All spectra were processed using MestReNova (or similar NMR processing
software). Chemical shifts (&) are reported in parts per million (ppm) relative to TMS (6 =
0.00 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped
with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly onto the
diamond crystal of the UATR accessory.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm~1 with a
resolution of 4 cm~1. A total of 16 scans were co-added to improve the signal-to-noise ratio. A
background spectrum of the clean ATR crystal was recorded prior to the sample
measurement.

Data Processing: The resulting spectrum was baseline corrected and the peak frequencies
were reported in wavenumbers (cm2).

Mass Spectrometry (MS)
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e Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass
Selective Detector (or equivalent GC-MS system) with an electron ionization (EI) source.

o Sample Preparation: The sample was dissolved in dichloromethane to a concentration of
approximately 1 mg/mL.

e GC-MS Conditions:

o

Injector: Splitless mode at 250 °C.

[¢]

Column: HP-5MS (30 m x 0.25 mm x 0.25 um).

[¢]

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a
rate of 15 °C/min, and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

[e]

e MS Conditions:
o lonization Source: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-400.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

o Data Processing: The mass spectrum of the corresponding GC peak was analyzed to
identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 6-Chloropyrazine-2-carbaldehyde.
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Caption: Workflow for the spectroscopic analysis of 6-Chloropyrazine-2-carbaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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